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Compound of Interest

Compound Name:
Alanine, N-(4-chlorophenyl)-2-

methyl-

CAS No.: 17413-86-4

Cat. No.: B3336055

Get Quote

Application Note: Synthesis Protocols for Alanine, N-(4-chlorophenyl)-2-methyl-

Target Molecule: N-(4-chlorophenyl)-2-methylalanine CAS Registry Number: 17413-86-4

IUPAC Name: 2-((4-chlorophenyl)amino)-2-methylpropanoic acid Synonyms: N-(4-

chlorophenyl)-

-aminoisobutyric acid; 2-(p-chloroanilino)isobutyric acid.

Abstract & Significance
This application note details the synthesis of N-(4-chlorophenyl)-2-methylalanine, a sterically

hindered

-disubstituted amino acid derivative. Structurally, it serves as a critical intermediate in the
development of fibrate-class pharmaceuticals, herbicides, and androgen receptor modulators.
The presence of the gem-dimethyl group at the

-position introduces conformational rigidity, enhancing metabolic stability and lipophilicity—key
parameters in medicinal chemistry.
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Two distinct protocols are provided:

Method A (Jocic-Reeve Reaction): A high-atom-economy, multicomponent synthesis ideal for

scale-up.

Method B (Nucleophilic Substitution): A standard alkylation approach offering high

predictability.

Retrosynthetic Analysis
The construction of the quaternary carbon center is the defining challenge. The retrosynthetic

strategy visualizes two primary disconnections: the C-N bond formation via alkylation (Path B)

and the simultaneous formation of the C-C/C-N bonds via the trichloromethyl carbinol

intermediate (Path A).
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Figure 1: Retrosynthetic strategies for the target molecule.

Experimental Protocols
Method A: The Jocic-Reeve Reaction (Preferred)
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Rationale: This "one-pot" multicomponent reaction utilizes inexpensive reagents (acetone,

chloroform) to build the hindered amino acid skeleton directly. It bypasses the need for

expensive

-bromo esters.

Mechanism: The reaction proceeds via the formation of a trichloromethyl carbinol (from

acetone and chloroform), which cyclizes under basic conditions to a gem-dichloro epoxide. The

aniline nucleophile opens this epoxide, followed by hydrolysis of the acyl chloride equivalent to

the acid.

Reagents & Stoichiometry:

Component Equiv. Role

4-Chloroaniline 1.0 Nucleophile

Acetone 5.0 - 10.0 Reagent & Solvent

Chloroform 1.5 C1 Synthon

NaOH (Powdered) 4.0 Base

| Benzyltriethylammonium chloride (TEBA) | 0.05 | Phase Transfer Catalyst |

Step-by-Step Protocol:

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and

addition funnel.

Dissolution: Charge the flask with 4-chloroaniline (12.75 g, 100 mmol) and acetone (58 g,

~1.0 mol). Add TEBA (1.1 g, 5 mmol).

Base Addition: Cool the mixture to 0–5 °C using an ice/salt bath. Add powdered NaOH (16.0

g, 400 mmol) in small portions to maintain temperature.

Chloroform Addition: Add chloroform (18.0 g, 150 mmol) dropwise over 45 minutes. Caution:

Reaction is exothermic.[1] Ensure internal temperature does not exceed 10 °C.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for

4–6 hours. The mixture will thicken as salts precipitate.

Quench: Evaporate excess acetone under reduced pressure. Dissolve the residue in water

(100 mL).

Workup:

Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted aniline.

Discard organic extracts.

Acidify the aqueous phase to pH 2–3 using concentrated HCl. The product will precipitate

as a solid or oil.

Extract the acidic aqueous phase with Ethyl Acetate (3 x 50 mL).

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and

concentrate. Recrystallize the crude solid from Ethanol/Water (1:1).

Expected Yield: 60–75% Physical State: White to off-white crystalline solid.

Method B: Nucleophilic Substitution (Standard)
Rationale: A robust method using commercially available

-bromo esters. Useful if the specific aniline is sensitive to the strong basic conditions of Method
A.

Reagents & Stoichiometry:

Component Equiv. Role

4-Chloroaniline 1.0 Nucleophile

Ethyl 2-bromoisobutyrate 1.2 Electrophile

Sodium Acetate (NaOAc) 2.0 Base

| Ethanol (EtOH) | Solvent | Reaction Medium |
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Step-by-Step Protocol:

Alkylation: In a round-bottom flask, dissolve 4-chloroaniline (12.75 g, 100 mmol) and ethyl 2-

bromoisobutyrate (23.4 g, 120 mmol) in Ethanol (100 mL).

Base: Add anhydrous NaOAc (16.4 g, 200 mmol).

Reflux: Heat the mixture to reflux (78 °C) under nitrogen for 16–24 hours. Monitor by TLC

(Hexane:EtOAc 4:1) for the disappearance of aniline.

Intermediate Isolation: Cool to room temperature. Pour into water (300 mL) and extract with

Ethyl Acetate. Wash with brine, dry, and concentrate to yield the ethyl ester intermediate.

Hydrolysis: Dissolve the crude ester in Methanol (50 mL) and add 2M NaOH (50 mL). Stir at

50 °C for 2 hours.

Final Isolation: Evaporate methanol. Acidify the aqueous residue with HCl to precipitate the

free acid. Filter and recrystallize as in Method A.

Mechanistic Workflow (Method A)
The following diagram illustrates the complex cascade of the Jocic-Reeve reaction, highlighting

the critical gem-dichloro epoxide intermediate.
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Figure 2: Mechanistic pathway of the Jocic-Reeve synthesis.

Characterization & QC
Every batch must be validated against the following specifications to ensure identity and purity.
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Parameter Specification Method

Appearance White crystalline powder Visual

Melting Point 158–162 °C (Lit. varies) Capillary Method

1H NMR (DMSO-d6)

1.45 (s, 6H, 2xCH

), 6.6 (d, 2H, Ar-H), 7.1 (d, 2H,

Ar-H), 12.5 (br s, COOH)

400 MHz NMR

Mass Spectrometry [M+H]+ = 214.06 LC-MS (ESI)

Purity >98.0% HPLC (C18, ACN/H2O)

Safety Note: 4-Chloroaniline is toxic and a potential carcinogen. Chloroform is a suspected

carcinogen. All operations must be performed in a functioning fume hood with appropriate PPE

(nitrile gloves, goggles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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